![molecular formula C19H27FN4O5S B2802992 Tert-butyl 3-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)piperidine-1-carboxylate CAS No. 2034403-88-6](/img/structure/B2802992.png)
Tert-butyl 3-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a tert-butyl group, a carbamoyl group, a piperidine ring, and a benzo[c][1,2,5]thiadiazol-5-yl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of several functional groups and a heterocyclic ring. The benzo[c][1,2,5]thiadiazol-5-yl group, in particular, is a heterocyclic compound that contains both sulfur and nitrogen atoms, which could lead to interesting electronic properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, the presence of polar functional groups, and the presence of aromatic rings. These factors could influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of related compounds involves various condensation reactions and characterization through spectroscopic methods like LCMS, NMR, and XRD, providing a foundation for understanding the chemical properties and potential applications of these compounds in scientific research. Notably, such compounds have been characterized for their crystal structures and evaluated for biological activities, including antibacterial and anthelmintic properties, although with varying levels of activity (Sanjeevarayappa et al., 2015).
Biological Evaluation
Various synthesized compounds related to the specified chemical structure have been studied for their biological activities. For instance, certain compounds have shown moderate antibacterial and anthelmintic activities, highlighting the potential for these chemicals to contribute to the development of new therapeutic agents (Sanjeevarayappa et al., 2015).
Intermediates in Drug Synthesis
Some related compounds serve as important intermediates in the synthesis of biologically active compounds, such as crizotinib, and have been synthesized through multi-step processes. These processes often involve starting materials being transformed through reactions to yield compounds with potential utility in drug development (Kong et al., 2016).
Applications in Material Science
Additionally, certain compounds with similar structural features have found applications in material science, such as the development of organic luminophores for light-emitting diodes (LEDs). These compounds are designed to exhibit specific electronic properties conducive to high performance in optoelectronic devices (Rybakiewicz et al., 2020).
Enzymatic Study
Compounds of a related structure have also been investigated for their metabolic pathways in biological systems, such as the enzymatic C-demethylation in liver microsomes. This kind of research provides insights into the metabolic fate of chemical compounds within biological organisms and can inform the design of compounds with desirable metabolic profiles (Yoo et al., 2008).
Mécanisme D'action
The mechanism of action of this compound is not clear without more specific information. If this compound has biological activity, it could interact with various enzymes or receptors in the body. The exact mechanism would depend on the specific structure of the compound and the biological system it interacts with .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 3-[(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)carbamoyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN4O5S/c1-19(2,3)29-18(26)24-8-6-7-12(11-24)17(25)21-14-10-16-15(9-13(14)20)22(4)30(27,28)23(16)5/h9-10,12H,6-8,11H2,1-5H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDZMERTGZLPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NC2=CC3=C(C=C2F)N(S(=O)(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
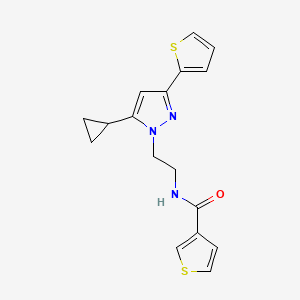
![2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B2802911.png)
![N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2802913.png)
![1-[4-(4-Propan-2-ylpyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2802914.png)
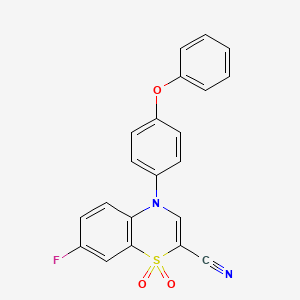
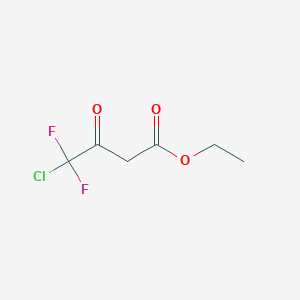

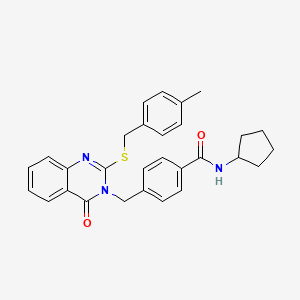
![2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2802925.png)
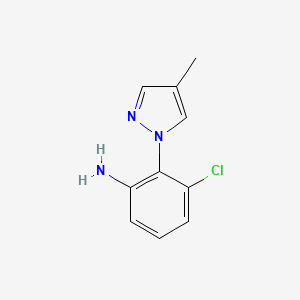
![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2802928.png)
![2-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2802929.png)
![2-methoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2802931.png)
![5-[(Methylamino)methyl]furan-2-carboxylic acid hydrochloride](/img/structure/B2802932.png)
